3-(Azepan-1-ylsulfonyl)pyridine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azepan-1-ylsulfonyl)pyridine-4-thiol is a pyridine derivative with the molecular formula C11H16N2O2S2 and a molecular weight of 272.39 g/mol This compound is characterized by the presence of an azepane ring, a sulfonyl group, and a thiol group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-ylsulfonyl)pyridine-4-thiol typically involves the reaction of pyridine derivatives with azepane and sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The thiol group is introduced through a subsequent reaction with a thiolating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-1-ylsulfonyl)pyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(Azepan-1-ylsulfonyl)pyridine-4-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Azepan-1-ylsulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and thiol groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Azepan-1-ylsulfonyl)pyridin-4-ol: Similar structure but with a hydroxyl group instead of a thiol group.
3-(Piperidin-1-ylsulfonyl)pyridine-4-thiol: Contains a piperidine ring instead of an azepane ring.
Uniqueness
3-(Azepan-1-ylsulfonyl)pyridine-4-thiol is unique due to the presence of both the azepane ring and the thiol group, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C11H16N2O2S2 |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
3-(azepan-1-ylsulfonyl)-1H-pyridine-4-thione |
InChI |
InChI=1S/C11H16N2O2S2/c14-17(15,11-9-12-6-5-10(11)16)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2,(H,12,16) |
InChI Key |
DSPIHAMVWRRIAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CNC=CC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.